molecular formula C17H29ClN4O B1434724 2-chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine CAS No. 1365838-66-9

2-chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine

Cat. No.: B1434724
CAS No.: 1365838-66-9
M. Wt: 340.9 g/mol
InChI Key: IGXGJQHYFQXGQR-UHFFFAOYSA-N
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Description

2-chloro-6-(morpholinomethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H29ClN4O and its molecular weight is 340.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of similar compounds involves reactions that produce novel molecular structures with potential applications in material science and pharmaceuticals. For example, a study on the synthesis of a structurally related compound demonstrated the formation of a triazine ring and morpholine ring, highlighting the molecule's crystal structure and potential for further chemical modification (Yi‐Ping Jiang et al., 2007).

Antimicrobial and Antitubercular Activities

  • Compounds with pyrimidine structures have been synthesized and evaluated for their antimicrobial and antitubercular activities. A study reported the synthesis of pyrimidine-azitidinone analogues and their evaluation against bacterial, fungal strains, and mycobacterium tuberculosis, indicating the potential of similar compounds in designing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).

Novel Derivatives Synthesis

  • Research into novel derivatives of pyrimidine and morpholine has led to the creation of compounds with unique chemical properties. A study discussed the synthesis of new derivatives of 4-(4,7,7-trimethyl-7,8-dihydro-6H-benzo [b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine, showcasing the compounds' spectroscopic and microanalytical data, indicating their potential use in further pharmaceutical research (A. Karimian et al., 2017).

Potential for Imaging in Parkinson's Disease

  • The synthesis of compounds for potential use in imaging of LRRK2 enzyme in Parkinson's disease has been explored. A specific compound was synthesized and evaluated for its potential as a PET agent, demonstrating the relevance of such compounds in the development of diagnostic tools for neurodegenerative diseases (Min Wang et al., 2017).

Properties

IUPAC Name

2-chloro-6-(morpholin-4-ylmethyl)-N-(2,4,4-trimethylpentan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29ClN4O/c1-16(2,3)12-17(4,5)21-14-10-13(19-15(18)20-14)11-22-6-8-23-9-7-22/h10H,6-9,11-12H2,1-5H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXGJQHYFQXGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC1=NC(=NC(=C1)CN2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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